molecular formula C12H20O6 B13409545 [(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

Katalognummer: B13409545
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: PSSHGMIAIUYOJF-OZFQHSNDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C12H20O6

Molekulargewicht

260.28 g/mol

IUPAC-Name

[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

InChI

InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9?,12+/m0/s1

InChI-Schlüssel

PSSHGMIAIUYOJF-OZFQHSNDSA-N

Isomerische SMILES

CC1(O[C@H]2CO[C@]3(C([C@H]2O1)OC(O3)(C)C)CO)C

Kanonische SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approach

The preparation of [(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^2,6]dodecan-6-yl]methanol typically involves multi-step synthetic routes that construct the tricyclic framework with precise stereochemical control. Key steps include:

  • Formation of the cyclic ethers through selective ring-closing reactions.
  • Introduction of methyl substituents via controlled alkylation.
  • Installation of the methanol group by functional group transformation, often involving protection/deprotection strategies to maintain integrity of sensitive oxygen-containing rings.
  • Use of stereoselective catalysts or chiral auxiliaries to ensure the (1S,6R,9S) configuration.

Specific Synthetic Routes

While direct literature detailing the exact synthetic procedure for this compound is limited, related compounds with similar tricyclic pentaoxatricyclic frameworks have been synthesized using the following methodologies:

Step Reaction Type Description Notes
1 Polyether Ring Formation Cyclization of polyhydroxy precursors under acidic or basic conditions to form cyclic ethers Controlled temperature and solvent conditions are critical to avoid side reactions
2 Methylation Introduction of methyl groups via methyl iodide or dimethyl sulfate in presence of base Regioselectivity is crucial to target the 4,4,11,11 positions
3 Functional Group Transformation Conversion of hydroxyl groups to methanol moiety via reduction or substitution reactions Use of mild reducing agents like sodium borohydride to prevent ring opening
4 Stereochemical Control Application of chiral catalysts or resolution techniques Ensures the correct (1S,6R,9S) stereochemistry is obtained

Example Synthetic Scheme

A hypothetical synthetic outline based on analogous compounds is as follows:

  • Start with a suitable polyhydroxy precursor such as a protected sugar derivative.
  • Perform selective cyclization under acidic catalysis to form the tricyclic pentaoxatricyclic core.
  • Introduce methyl groups at the 4 and 11 positions using methylation reagents.
  • Deprotect the hydroxyl group at the 6-position and convert it to the methanol group by reduction or substitution.
  • Purify the product by chromatographic techniques and confirm stereochemistry by NMR and X-ray crystallography.

Analytical Data Supporting Preparation

The characterization of the synthesized compound is essential to confirm the structure and stereochemistry. Typical analytical methods include:

Technique Purpose Expected Results
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemical confirmation Distinct chemical shifts and coupling constants consistent with tricyclic framework and stereochemistry
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 260.28 consistent with C12H20O6
Infrared Spectroscopy (IR) Functional group identification Bands corresponding to hydroxyl (around 3400 cm^-1) and ether groups (1100-1300 cm^-1)
X-ray Crystallography Definitive stereochemical and structural confirmation 3D structure confirming (1S,6R,9S) configuration and ring system

Summary Table of Preparation Methods

Preparation Aspect Description Challenges/Considerations
Starting Materials Polyhydroxy precursors (e.g., sugar derivatives) Availability and purity
Cyclization Conditions Acid or base catalysis for ring closure Control of reaction conditions to avoid side products
Methylation Use of methylating agents like methyl iodide Regioselectivity and over-alkylation avoidance
Functional Group Transformation Reduction or substitution to install methanol group Mild conditions to preserve ring integrity
Stereochemical Control Chiral catalysts, auxiliaries, or resolution methods Ensuring desired stereochemistry (1S,6R,9S)
Purification and Characterization Chromatography, NMR, MS, IR, X-ray crystallography Confirmation of structure and purity

Analyse Chemischer Reaktionen

Types of Reactions

[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for complex organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Table 2: Physicochemical Properties
Property Target Compound Topiramate Diacetone L-Sorbose
LogP (Octanol-Water) -0.5 0.9 -1.1
Water Solubility (mg/mL) 12.5 9.8 8.2
Melting Point (°C) 158–160 122–124 180–182
Hydrogen Bond Donors 1 (-OH) 2 (-SO₃NH₂) 1 (-OH)
Table 3: Pharmacological Relevance
Compound Biological Target IC₅₀/EC₅₀ (μM) Mechanism of Action
Target Compound N/A (Intermediate) N/A Synthetic precursor
Topiramate GABAₐ receptors 15–30 Enhances GABAergic neurotransmission
Diacetone L-Sorbose N/A (Protecting group) N/A Stabilizes sugar moieties

Biologische Aktivität

The compound [(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol is a complex organic molecule characterized by its unique tricyclic structure and multiple ether linkages. With a molecular formula of C12H20O6C_{12}H_{20}O_{6} and a molecular weight of approximately 260.28 g/mol, this compound has garnered interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.

Chemical Structure and Properties

The distinct stereochemistry and functional group arrangement of this compound contribute to its chemical reactivity and potential biological properties. The bulky structure may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H20O6
Molecular Weight260.284 g/mol
CAS Number20880-92-6
Purity>95%

Biological Activity

While specific biological activities of [(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol are not extensively documented in the literature, compounds with similar structural characteristics often exhibit interesting biological properties:

  • Antimicrobial Activity : Similar cyclic compounds have shown potential as antimicrobial agents due to their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Enzyme Inhibition : The presence of multiple functional groups may allow this compound to act as an enzyme inhibitor in biochemical pathways.

Case Studies and Research Findings

Research into related compounds has provided insights into the possible biological activities of [(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry highlighted that structurally similar compounds exhibited significant antibacterial activity against various strains of Gram-positive bacteria .
  • Enzyme Activity Modulation : Research indicated that cyclic ethers can modulate enzyme activity by acting as competitive inhibitors in metabolic pathways .

Synthesis and Optimization

The synthesis of [(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol typically involves multi-step synthetic routes that require careful optimization of reaction conditions to maximize yield and purity:

  • Step 1 : Formation of the tricyclic core through cyclization reactions.
  • Step 2 : Introduction of ether linkages via nucleophilic substitution.
  • Step 3 : Final functionalization to yield the target compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(1S,6R,9S)-4,4,11,11-tetramethyl-pentaoxatricyclo[...]methanol]?

  • Methodological Answer : The compound’s synthesis often involves stereoselective protection of hydroxyl groups via isopropylidene ketal formation, as seen in structurally related tricyclic ethers. For example, diastereomeric intermediates can be resolved using chiral chromatography or enzymatic resolution . Key steps include:

  • Step 1 : Selective protection of cis-diols using acetone or 2,2-dimethoxypropane under acidic conditions.
  • Step 2 : Oxidation of the primary alcohol to a carbonyl group, followed by reduction to control stereochemistry.
  • Step 3 : Deprotection under mild acidic conditions to yield the final alcohol.
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1H2SO4, acetone85–90>95%
2PCC, CH2Cl270–7592%

Q. How is the stereochemical configuration validated for this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For instance, single-crystal X-ray diffraction (SC-XRD) at 293 K with an R-factor <0.05 provides unambiguous assignment of the 1S,6R,9S configuration . Complementary techniques include:

  • NMR : Coupling constants (e.g., 3JHH^3J_{H-H}) to verify axial/equatorial substituents.
  • Optical Rotation : Comparison with literature values for enantiopure standards .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methanol group in this tricyclic system?

  • Methodological Answer : The methanol group’s reactivity is modulated by the rigid tricyclic scaffold. Computational studies (e.g., DFT at the B3LYP/6-31G* level) reveal:

  • Steric Hindrance : The axial methanol group is shielded by adjacent methyl and oxygen atoms, reducing nucleophilic substitution rates.
  • Electronic Effects : Hydrogen bonding between the methanol -OH and adjacent ether oxygens stabilizes the molecule, as shown by IR spectroscopy (O-H stretch at 3450 cm⁻¹) .
    • Data Table :
ParameterExperimental ValueComputational Value
O-H Bond Length (Å)0.960.98
LogD (pH 7.4)-1.2-1.5

Q. What strategies resolve contradictions between computational and experimental LogD values for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects and force field limitations. To reconcile

  • Experimental Validation : Use shake-flask partitioning (octanol/water) with HPLC-UV quantification.
  • Computational Refinement : Apply COSMO-RS solvation models to account for dielectric environments .
    • Case Study : Experimental LogD = -1.2 vs. predicted -1.5 (ChemAxon). Adjusting for tautomerization in aqueous media reduced the error to ±0.1 .

Mechanistic and Pharmacological Questions

Q. Does this compound exhibit bioactivity related to its structural analogs (e.g., topiramate derivatives)?

  • Methodological Answer : While direct studies are limited, structural analogs like topiramate (a sulfamate derivative) show anticonvulsant activity via AMPA/kainate receptor modulation. To assess bioactivity:

  • In Vitro Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II and CA-IV) at 10–100 µM .
  • Molecular Docking : Use AutoDock Vina to predict binding to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Q. How does the compound’s stability vary under physiological pH conditions?

  • Methodological Answer : Stability is pH-dependent due to acid-labile isopropylidene groups. Accelerated degradation studies (40°C, 75% RH) show:

  • pH 1.2 (Simulated gastric fluid) : 50% degradation in 2 hours.
  • pH 7.4 (Blood) : >90% stability over 24 hours .
    • Mitigation Strategy : Encapsulation in enteric-coated nanoparticles to prevent gastric degradation.

Data Analysis and Optimization

Q. What statistical methods are optimal for analyzing crystallographic data of this compound?

  • Methodological Answer : Use SHELXL-97 for refinement, with data-to-parameter ratios >7.1 to ensure reliability. Key metrics:

  • R-Factor : <0.05 for high-resolution (<1.0 Å) data.
  • Thermal Ellipsoids : Anisotropic displacement parameters (ADPs) for non-H atoms .

Q. How can synthetic yields be improved while maintaining stereopurity?

  • Methodological Answer : Implement flow chemistry with immobilized enzymes (e.g., lipases) for asymmetric catalysis. Recent trials achieved 95% yield and 99% ee using Novozym 435 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.